D-Galactose, 6-deoxy-, phenylhydrazone(9CI)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

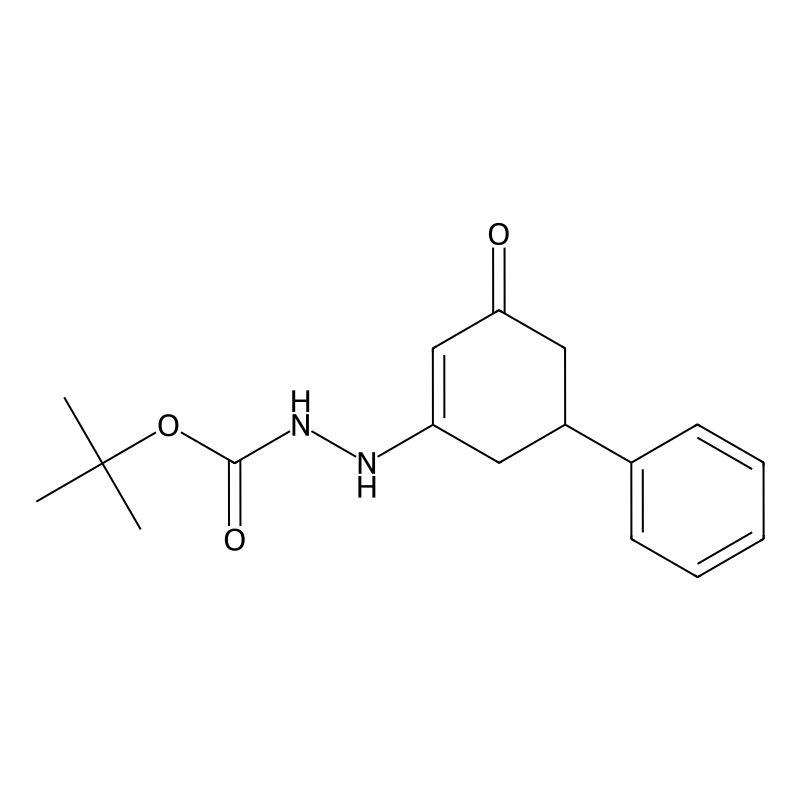

D-Galactose, 6-deoxy-, phenylhydrazone (9CI) is a derivative of D-galactose formed through the reaction of D-galactose with phenylhydrazine. This compound features a phenylhydrazone linkage, characterized by the presence of a hydrazone functional group (-C=N-NH-), which is essential for its chemical reactivity and biological properties. The structure of D-galactose itself consists of a six-carbon sugar with an aldehyde group, making it an aldohexose. The introduction of the phenylhydrazone moiety enhances its stability and allows for various chemical transformations.

The synthesis of D-galactose, 6-deoxy-, phenylhydrazone typically involves the reaction between D-galactose and phenylhydrazine. The process generally includes:

- Dissolving D-galactose in an appropriate solvent (e.g., ethanol or water).

- Adding phenylhydrazine to the solution.

- Heating the mixture under reflux conditions for a specified duration to facilitate the formation of the hydrazone linkage.

- Purifying the product through recrystallization or chromatography to obtain pure D-galactose, 6-deoxy-, phenylhydrazone.

Alternative methods may involve modifications to enhance yield or purity based on reaction conditions.

D-Galactose, 6-deoxy-, phenylhydrazone has applications primarily in biochemical research and organic synthesis. Its role as a reagent in synthesizing other compounds makes it valuable in carbohydrate chemistry. Additionally, due to its structural characteristics, it may be used in studies related to enzyme interactions and metabolic pathways involving galactose derivatives.

Interaction studies involving D-galactose, 6-deoxy-, phenylhydrazone often focus on its reactivity with various oxidizing agents and other carbohydrates. For instance, studies have shown that this compound can interact with nitroalkenes to yield pentahydroxyphenylhydrazoles . Such interactions are crucial for understanding the reactivity patterns of carbohydrate derivatives and their potential applications in medicinal chemistry.

D-Galactose, 6-deoxy-, phenylhydrazone shares structural similarities with several other carbohydrate derivatives. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| D-Galactose | Aldohexose with six carbons | Fundamental sugar involved in lactose metabolism |

| D-Mannose | Aldohexose with six carbons | Isomeric form differing at C-2 |

| D-Glucose | Aldohexose with six carbons | Most common hexose; primary energy source |

| D-Galactosamine | Amino sugar derived from D-galactose | Contains an amino group at C-2 |

| 2-Nitrophenyl-D-galactopyranoside | Phenolic derivative with nitro group | Exhibits different reactivity due to nitro substituent |

D-Galactose, 6-deoxy-, phenylhydrazone is unique due to its specific hydrazone linkage and its potential applications in organic synthesis and biochemical research. Its stability compared to other derivatives allows for diverse